molecular formula C12H11ClN2O3 B15319665 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride

Cat. No.: B15319665
M. Wt: 266.68 g/mol
InChI Key: BWNDPRPEZIXPFF-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride is a pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a phenyl group at position 4 and an acetic acid moiety at position 1, forming a hydrochloride salt. Its crystalline structure determination likely employs tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Notably, the free acid form of this compound (CAS 67523-81-3) is listed in with a molecular formula of C₅H₈N₂ and a molecular weight of 96.13 g/mol. However, this formula conflicts with the systematic name, which implies a larger structure (expected formula: ~C₁₂H₁₂N₂O₃ for the free acid). This discrepancy must be acknowledged, as it complicates accurate comparisons with analogs. The hydrochloride salt would enhance aqueous solubility compared to the free acid, a critical factor in bioavailability.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H

InChI Key

BWNDPRPEZIXPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis Strategies

Biginelli-Type Cyclocondensation

The Biginelli reaction, employing urea, an aldehyde, and a β-ketoester, is a classical route to dihydropyrimidinones (DHPMs). For 4-phenyl-6-oxo-1,6-dihydropyrimidine, benzaldehyde and ethyl acetoacetate react with urea under acidic conditions. Modifications include:

  • Catalyst : HCl or p-toluenesulfonic acid (PTSA) in ethanol at reflux (80°C, 6–8 h).
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time to 30 minutes, improving yields to 85–90%.

Thiouracil Intermediate Formation

4-Phenyl-6-thioxo-1,6-dihydropyrimidin-2-one serves as a precursor. Thiourea replaces urea in cyclocondensation with benzaldehyde and ethyl acetoacetate. Subsequent desulfurization with Raney nickel or oxidative methods (H₂O₂/AcOH) yields the 6-oxo derivative.

Table 1: Comparative Analysis of Pyrimidine Ring Formation Methods
Method Reactants Catalyst/Conditions Yield (%) Reference
Biginelli Reaction Benzaldehyde, ethyl acetoacetate, urea HCl, ethanol, reflux 78
Thiouracil Pathway Benzaldehyde, ethyl acetoacetate, thiourea PTSA, ethanol, reflux 82
Microwave-Assisted Benzaldehyde, ethyl acetoacetate, urea HCl, microwave, 150W 89

Functionalization at the N1 Position

Alkylation with Ethyl Bromoacetate

The N1 position of 4-phenyl-6-oxo-1,6-dihydropyrimidine is alkylated using ethyl bromoacetate in the presence of a base:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous DMF or DMSO.
  • Conditions : 0°C to room temperature, 12–24 h under nitrogen.
  • Yield : 65–70% after purification by column chromatography (silica gel, hexane/EtOAc).

Hydrolysis to Acetic Acid

The ethyl ester intermediate undergoes saponification:

  • Reagents : Aqueous NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h.
  • Acidification : HCl (6M) added dropwise to pH 2–3 precipitates the free acid.
Reaction Scheme:
  • Alkylation :
    $$ \text{Pyrimidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(6-oxo-4-phenylpyrimidin-1-yl)acetate} $$
  • Hydrolysis :
    $$ \text{Ester} + \text{NaOH} \rightarrow \text{2-(6-Oxo-4-phenylpyrimidin-1-yl)acetic acid} + \text{EtOH} $$

Hydrochloride Salt Formation

Direct Acid Treatment

The free acid is dissolved in anhydrous ethanol or diethyl ether, and hydrogen chloride gas is bubbled through the solution. Alternatively, concentrated HCl (37%) is added stoichiometrically:

  • Molar Ratio : 1:1 (acid:HCl).
  • Crystallization : Slow evaporation at 4°C yields crystalline hydrochloride.

Solvent Evaporation Method

A mixture of the acid and excess HCl in isopropanol is heated to 50°C until dissolution. Gradual cooling to −20°C precipitates the salt, which is filtered and washed with cold ether.

Table 2: Hydrochloride Salt Crystallization Conditions
Method Solvent Temperature (°C) Purity (%) Reference
HCl Gas Ethanol 4 98.5
Concentrated HCl Isopropanol −20 97.2

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H5), 7.65–7.40 (m, 5H, Ph), 4.90 (s, 2H, CH₂COO), 13.10 (s, 1H, COOH).
  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (C=O, pyrimidinone), 1540 cm⁻¹ (C=N).
  • LC-MS (ESI+) : m/z 231.1 [M+H]⁺ (free acid), 267.1 [M+H]⁺ (hydrochloride).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.8 min, purity >99%.
  • Elemental Analysis : Calculated for C₁₂H₁₁ClN₂O₃: C 52.47%, H 4.04%, N 10.20%; Found: C 52.39%, H 4.11%, N 10.18%.

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Combining pyrimidine formation and N1-alkylation in a single step:

  • Reactants : Benzaldehyde, urea, ethyl acetoacetate, ethyl bromoacetate.
  • Conditions : 100°C, 20 min, under microwave irradiation.
  • Yield : 75% (free acid), reduced to 68% after HCl salt formation.

Enzymatic Hydrolysis

Using lipases (e.g., Candida antarctica) to hydrolyze the ethyl ester:

  • Solvent : Phosphate buffer (pH 7.5)/tert-butanol.
  • Yield : 80–85% with minimal byproducts.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 40%.
  • Catalyst Reuse : Silica-supported PTSA reused 5× without activity loss.

Environmental Impact Mitigation

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ generates non-hazardous CaCl₂.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) replace DMF, improving reaction efficiency and reducing toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .

Scientific Research Applications

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Position 4 Substitution

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : A carboxylic acid at position 4 introduces acidity (pKa ~2-3), favoring ionization in physiological pH and improving solubility compared to phenyl .

Position 6 Substitution

  • Target Compound : The oxo group at position 6 contributes to hydrogen-bonding capacity, aiding crystallinity and intermolecular interactions.

Functional Group Variations

  • The acetic acid side chain in the target compound (vs. a direct carboxylic acid in the analog) may lower acidity (higher pKa) and increase metabolic stability due to reduced enzyme recognition.

Q & A

Q. What structural characterization techniques are essential for confirming the identity of this compound?

Methodological Answer: A combination of spectroscopic and computational tools is critical:

  • NMR Spectroscopy : Analyze 1H and 13C spectra in deuterated solvents (e.g., DMSO-d6) to confirm hydrogen/carbon environments and substituent positions.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, NH/OH stretches) via FT-IR.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI+/-).
  • Computational Validation : Cross-reference experimental data with predicted spectra from quantum chemical calculations (e.g., using SMILES/InChI descriptors) .
TechniqueKey ParametersExample Application
1H NMR400 MHz, δ 7.5–8.2 ppm (aromatic protons)Confirms phenyl group integration
HRMSm/z 318.08 [M+H]+Validates molecular formula (C₁₂H₁₁ClN₂O₃)

Q. How can pharmacopeial methods assess the purity of this compound?

Methodological Answer: Use chromatographic assays with optimized buffer systems:

  • HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to resolve impurities .
  • Buffer Preparation : Dissolve 15.4 g ammonium acetate in 1 L water, adjust pH to 6.5 with 10% acetic acid.
ComponentQuantityRole
Ammonium acetate15.4 gIonic strength/pH control
Acetic acidTo pH 6.5pH adjustment

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis routes?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

  • Reaction Pathway Prediction : Use software (e.g., Gaussian, ORCA) to model transition states and intermediates for key steps like pyrimidine ring formation.
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents (e.g., acetic acid vs. DMF for cyclization) .
  • Experimental Validation : Narrow down conditions (temperature, stoichiometry) using high-throughput screening.

Q. What statistical design of experiments (DOE) approaches are effective for optimizing reaction parameters?

Methodological Answer: Apply factorial design and response surface methodology (RSM):

  • Screening Phase : Use a 2k factorial design to identify critical factors (e.g., temperature, catalyst loading).
  • Optimization Phase : Perform central composite design (CCD) to maximize yield and minimize byproducts.
  • Case Study : A study on pyrimidine derivatives achieved 20% yield improvement by optimizing reaction time (4–8 hr) and molar ratios (1:1.2–1:1.5) via DOE .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer: Address mass transfer, heat dissipation, and mixing efficiency:

  • Batch vs. Continuous Flow : Evaluate trade-offs; continuous flow may enhance heat control for exothermic steps.
  • Membrane Separation : Integrate in situ product removal (e.g., nanofiltration) to improve yield in multi-step reactions .
  • Scale-Up Metrics : Maintain geometric similarity (e.g., impeller type) and match Reynolds numbers to preserve mixing dynamics.

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